DB818
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Overview
Description
DB818 is a novel hoxa9 transcription factor inhibitor, targeting the dna minor groove, bindjng rapidly and specifically to parasite kinetoplast dna (k-dna)
Scientific Research Applications
DNA-Binding Proteins (DBPs) Research
Machine Learning in DBP Identification : Zhao et al. (2022) explored DNA-binding proteins using machine learning techniques, specifically the extreme gradient boosting (XGBoost) model, to efficiently identify DBPs, demonstrating an accuracy of 78.26% for PDB2272 and 85.48% for PDB186 (Zhao et al., 2022).
StackPDB for Predicting DBPs : Zhang et al. (2020) developed StackPDB, a predictive model for DBPs using a stacked ensemble classifier. They reported high accuracy and MCC values, indicating the effectiveness of this approach in proteomics research (Zhang et al., 2020).
Hypergraph-Based Prediction Method : Qian et al. (2021) presented a novel hypergraph model combined with Laplacian Support Vector Machines for identifying DBPs, achieving high accuracy on benchmark datasets (Qian et al., 2021).
Design-Based Research Applications
Engineering Education Research (EER) : Singer and Smith (2013) discussed the advancement of EER, highlighting the impact of design-based education research (DBER) on understanding and improving learning in undergraduate science and engineering (Singer & Smith, 2013).
Engineering Microbiomes : Lawson et al. (2019) proposed a design-build-test-learn (DBTL) cycle for microbiome engineering, suggesting its potential to advance microbiome-based biotechnologies in various domains (Lawson et al., 2019).
Design-Based Science (DBS) Pedagogy : Fortus et al. (2004) explored DBS as a pedagogy to enhance scientific literacy through the design and construction of artifacts in educational settings (Fortus et al., 2004).
Properties
Molecular Formula |
C14H9FN2O2 |
---|---|
Molecular Weight |
256.2364 |
IUPAC Name |
2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride |
InChI |
InChI=1S/C14H9FN2O2/c15-10-5-6-11-12(7-10)16-17-13(11)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
JCIIJLGOZRZKPD-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(C2=C3C=CC(F)=CC3=NN2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DB818; DB 818; DB-818 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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